

Molecular weight of DMT-2'-F-dA(bz) phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DMT-2'-F-dA(bz) phosphoramidite

Cat. No.: B12370764 Get Quote

An In-depth Technical Guide to **DMT-2'-F-dA(bz) Phosphoramidite** for Researchers and Drug Development Professionals

Introduction

DMT-2'-F-dA(bz) phosphoramidite is a specialized chemical building block, a nucleoside phosphoramidite, crucial for the synthesis of modified oligonucleotides.[1] Its full chemical name is N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[2] The presence of a fluorine atom at the 2' position of the ribose sugar ring confers unique and advantageous properties to the resulting oligonucleotides, making them valuable tools in modern therapeutics and diagnostics.[1][3]

Oligonucleotides incorporating 2'-fluoro modifications exhibit enhanced resistance to nuclease degradation, which is a significant challenge for in vivo applications of standard DNA and RNA. [3][4] This modification also increases the thermal stability of duplexes formed with target RNA sequences.[3] Consequently, this phosphoramidite is frequently utilized in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, where stability and high binding affinity are paramount.[1][3]

Core Properties and Specifications

The physical and chemical properties of **DMT-2'-F-dA(bz) phosphoramidite** are summarized below. There is a minor discrepancy in the reported molecular weight and formula in the literature. The most commonly cited values are presented, with alternative values noted.



Property	Value	References
Molecular Formula	C47H51FN7O7P	[2]
Alternative: C48H53FN7O7P	[5][6]	
Molecular Weight	875.92 g/mol	
Alternative: 889.95 g/mol	[5][6]	
CAS Number	136834-22-5	[2]
Appearance	White to off-white powder	[2]
Purity (by ³¹ P NMR)	≥99%	[2]
Purity (by RP-HPLC)	≥99.0%	[2]
Storage Conditions	-20±5°C	[2]

Key Applications in Research and Drug Development

The incorporation of 2'-fluoro-modified nucleosides offers significant advantages for therapeutic oligonucleotides:

- Antisense Oligonucleotides: Chimeric oligonucleotides containing 2'-F RNA and DNA can form DNA/RNA duplexes that are substrates for RNase H, an enzyme that cleaves the RNA strand of the hybrid, leading to target mRNA degradation. The 2'-F modification increases the melting temperature (Tm) of the duplex with the target RNA by approximately 1.8°C per modification, enhancing potency.[3]
- siRNA and RNAi Therapeutics: In the context of RNA interference (RNAi), fully substituting siRNA with 2'-F and 2'-O-Methyl RNA modifications has been shown to enhance stability in plasma and dramatically increase the gene-silencing capability—in some cases, by more than 500-fold compared to unmodified siRNA.[3]
- Aptamers: The inclusion of 2'-fluoro pyrimidines in RNA aptamers provides them with substantially increased nuclease resistance and often equal or higher binding affinity for their targets compared to their unmodified counterparts.[3]



 Nuclease Resistance: While the 2'-F modification itself provides a degree of nuclease resistance, it is often used in conjunction with phosphorothioate (PS) linkages to further enhance stability, particularly at the 5' and 3' ends of the oligonucleotide.[3][4]

Experimental Protocols

The use of **DMT-2'-F-dA(bz) phosphoramidite** in automated solid-phase oligonucleotide synthesis is similar to standard DNA or RNA synthesis but requires key modifications to the standard protocols.

Protocol: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps in a single synthesis cycle for incorporating a 2'-F-dA(bz) monomer.

- Preparation:
 - Dissolve DMT-2'-F-dA(bz) phosphoramidite in anhydrous acetonitrile to the recommended concentration for the specific DNA/RNA synthesizer (e.g., 0.1 M).
 - Ensure all other necessary reagents (activator, capping reagents, oxidizing agent, deblocking agent) are fresh and properly installed on the synthesizer.
- Synthesis Cycle:
 - Step 1: Deblocking (Detritylation)
 - The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the next coupling step.
 - Step 2: Coupling
 - The dissolved **DMT-2'-F-dA(bz) phosphoramidite** is mixed with an activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI)) and delivered to the synthesis column.



- The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
- Crucial Modification: An extended coupling time is required for 2'-fluoro phosphoramidites. A coupling time of 3 minutes is recommended, as opposed to the typical 90 seconds for standard DNA monomers.

Step 3: Capping

 Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles. This is typically done using a mixture of acetic anhydride and N-methylimidazole.

Step 4: Oxidation

The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. This is commonly achieved using a solution of iodine in a tetrahydrofuran (THF)/water/pyridine mixture.

Cleavage and Deprotection:

- After the final sequence is synthesized, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.
- Recommended Deprotection Conditions:
 - Use concentrated aqueous ammonia at 55°C for 8 hours.
 - Alternatively, for faster deprotection, use a 1:1 mixture of aqueous ammonia and 40% aqueous methylamine (AMA) at 65°C for 10 minutes.

Purification:

The final product is typically purified using High-Performance Liquid Chromatography
 (HPLC) or other chromatographic techniques to isolate the full-length oligonucleotide from shorter, failed sequences.



Visualized Workflows and Pathways Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.



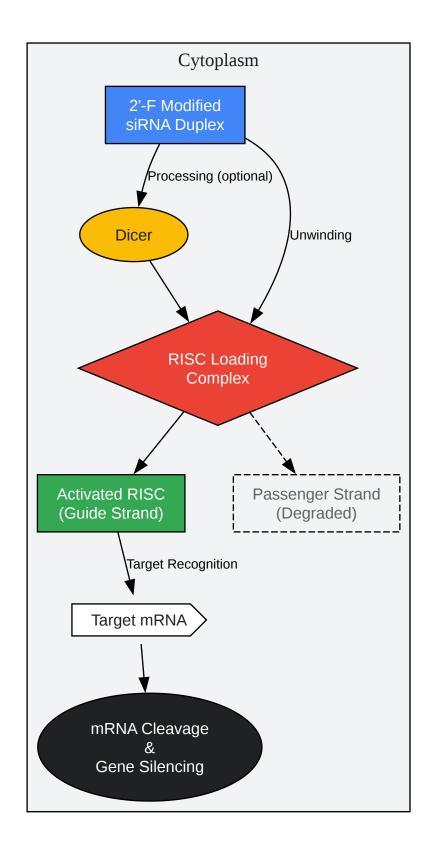
Click to download full resolution via product page

Caption: Solid-phase oligonucleotide synthesis cycle.

RNA Interference (RNAi) Signaling Pathway

This diagram shows a simplified pathway for gene silencing mediated by siRNAs, a common application for oligonucleotides containing 2'-fluoro modifications.





Click to download full resolution via product page

Caption: Simplified RNA interference (RNAi) pathway.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2'-F-DMT-DA-BZ Phosphoramidite CAS 136834 22 5, C47H51FN7O7P | Huaren [huarenscience.com]
- 2. CAS No.: 136834-22-5 | DMT-2'-F-dA(Bz)-CE-Phosphoramidite Syd Labs [sydlabs.com]
- 3. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 4. idtdna.com [idtdna.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DMT-2'-F-dA(bz) phosphoramidite CD BioGlyco [bioglyco.com]
- To cite this document: BenchChem. [Molecular weight of DMT-2'-F-dA(bz) phosphoramidite].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370764#molecular-weight-of-dmt-2-f-da-bz-phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com